molecular formula C10H6N2O6 B13697298 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylic Acid

5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylic Acid

Cat. No.: B13697298
M. Wt: 250.16 g/mol
InChI Key: HTTZZYAYXPLMIP-UHFFFAOYSA-N
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Description

5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylic Acid is a heterocyclic compound that features an isoxazole ring substituted with a hydroxy and nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method is the reaction of aromatic aldehydes with nitroacetic esters, followed by cyclization to form the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of metal-free synthetic routes is also being explored to reduce costs, toxicity, and waste generation .

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylic Acid involves its interaction with various molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The isoxazole ring can also interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylic Acid is unique due to the presence of both hydroxy and nitro groups on the phenyl ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C10H6N2O6

Molecular Weight

250.16 g/mol

IUPAC Name

5-(4-hydroxy-3-nitrophenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H6N2O6/c13-8-2-1-5(3-7(8)12(16)17)9-4-6(10(14)15)11-18-9/h1-4,13H,(H,14,15)

InChI Key

HTTZZYAYXPLMIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NO2)C(=O)O)[N+](=O)[O-])O

Origin of Product

United States

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